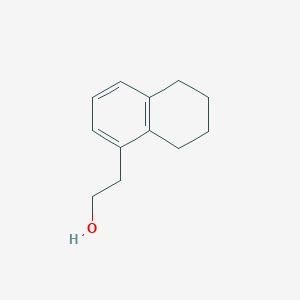

1-Naphthaleneethanol, 5,6,7,8-tetrahydro-

Description

Significance of Hydrogenated Naphthalene (B1677914) Scaffolds in Chemical Synthesis

Hydrogenated naphthalene scaffolds, such as the tetralin core, are valuable building blocks in chemical synthesis. Their utility stems from the ability to selectively functionalize either the aromatic or the saturated portion of the molecule. This selective reactivity allows for the construction of complex molecular architectures with precise control over stereochemistry and electronic properties. The tetralin framework is a common motif in natural products and pharmacologically active compounds, making it a key target in synthetic organic chemistry. The development of efficient and stereoselective methods for the synthesis of substituted tetralins is an active area of research. nih.govatamanchemicals.com

Overview of Functionalized Tetrahydronaphthalene Architectures

The versatility of the tetrahydronaphthalene scaffold allows for a wide range of functionalization. Substituents can be introduced on both the aromatic and aliphatic rings, leading to a vast library of derivatives with diverse properties. rsc.org Common functionalizations include the introduction of alkyl, aryl, hydroxyl, amino, and carbonyl groups. These functional groups can serve as handles for further chemical transformations or can be integral to the molecule's intended application, for instance, in the development of new materials or therapeutic agents. ontosight.ainih.gov The specific placement and nature of these functional groups have a profound impact on the molecule's biological activity and physical properties.

Structural Context of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- within the Tetralin Family

1-Naphthaleneethanol, 5,6,7,8-tetrahydro-, with a presumed IUPAC name of 2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanol, belongs to the extensive family of tetralin derivatives. Its structure consists of a tetralin core where the C5, C6, C7, and C8 positions are saturated. An ethanol (B145695) group is attached to the C1 position of the aromatic ring. This specific arrangement of a hydroxyl group on an ethyl substituent attached to the aromatic portion of the tetralin skeleton places it within a class of functionalized tetralins with potential applications in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,13H,1-2,4,7-9H2 |

InChI Key |

KATDHTDHYWKUNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CCO |

Origin of Product |

United States |

Synthetic Methodologies for 5,6,7,8 Tetrahydronaphthalene Compounds and Derivatives

Strategies for the Construction of the Tetrahydronaphthalene Core

The formation of the tetrahydronaphthalene ring system, a common scaffold in bioactive molecules, can be achieved through various synthetic strategies. These primarily include the reduction of naphthalene (B1677914) or the cyclization of acyclic precursors.

Reductive Routes to Tetrahydronaphthalenes

Reductive methods, starting from the readily available naphthalene, are the most common and industrially significant routes to the tetralin core. The primary challenge lies in the selective hydrogenation of only one of the two aromatic rings.

The partial hydrogenation of naphthalene is a widely employed method for producing tetralin. This process involves reacting naphthalene with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for tetralin and avoid over-hydrogenation to decahydronaphthalene (B1670005) (decalin). Various catalytic systems have been investigated, including those based on platinum, palladium, nickel, and molybdenum supported on materials like alumina, activated carbon, or zeolites. For instance, platinum-containing catalysts are often effective in the temperature range of 200–300 °C and at pressures of 4–6 MPa. Transfer hydrogenation offers a safer alternative, avoiding the need for high-pressure hydrogen gas by using a hydrogen donor solvent like 2-propanol in the presence of a catalyst such as Raney nickel.

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent/Medium | Selectivity for Tetralin (%) |

|---|---|---|---|---|

| Platinum (Pt)-based | 200–300 | 4–6 | Various | High (e.g., 93-94%) nrochemistry.com |

| 4 wt.% NiO-20 wt.% MoO₃/Al₂O₃ | 200 | 6 | Hexane | 99.75 nrochemistry.com |

| Raney Nickel | - (Reflux) | 0.7 (7 bar) | 2-Propanol | >98 ucsf.edu |

| Pt/HAP in SC Hexane | 250 | 6 | Supercritical Hexane | ~100 nrochemistry.com |

The Birch reduction is a powerful method for the partial reduction of aromatic rings using an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with a proton source, such as an alcohol. wikipedia.org When applied to naphthalene, the reaction proceeds via the formation of a resonance-stabilized radical anion. wikipedia.org This species is protonated by the alcohol to yield a resonance-stabilized radical, which then accepts a second electron and a second proton. wikipedia.org The initial, kinetically favored product is 1,4-dihydronaphthalene (B28168). wikipedia.org To obtain the fully saturated tetralin, further reaction is necessary. Under certain conditions, such as elevated temperatures, the base generated during the reaction (sodium alkoxide) can catalyze the isomerization of the 1,4-dihydronaphthalene to the conjugated 1,2-dihydronaphthalene. wikipedia.org This conjugated double bond has a lower reduction potential and can be subsequently reduced under the reaction conditions to afford the final 5,6,7,8-tetrahydronaphthalene product. wikipedia.org

Cyclization Reactions in Tetralin Synthesis

Beyond the reduction of naphthalene, the tetrahydronaphthalene core can be constructed through intramolecular cyclization reactions, building the ring system from a non-cyclic precursor.

One classic method is the Darzens tetralin synthesis , first described in 1926. This reaction involves the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene derivative using a strong acid like concentrated sulfuric acid. orgsyn.orgwikipedia.org The alkene moiety of the side chain attacks the electron-rich aromatic ring, leading to the formation of the second, saturated six-membered ring.

More recently, cascade reactions have been developed to provide novel routes to substituted tetralins. For example, a nitrogen deletion/Diels-Alder cascade has been reported. libretexts.org In this strategy, the in situ formation of an ortho-xylylene intermediate from an isoindoline (B1297411) precursor is followed by a Diels-Alder cycloaddition with a suitable dienophile. libretexts.org This approach allows for the construction of highly functionalized tetralin skeletons in a single synthetic operation.

Functionalization of the Tetrahydronaphthalene Moiety

Once the tetralin core is synthesized, it can be further modified to introduce various functional groups. The benzylic positions (C1 and C4) are particularly reactive and are common sites for functionalization.

Introduction of Carbon Chains and Alcohol Functionalities

The synthesis of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-, which features a 2-hydroxyethyl group at the C1 position, requires the formation of a carbon-carbon bond and the introduction of a hydroxyl group. A common and versatile starting material for such functionalization is 1-tetralone (B52770), where the C1 position is a carbonyl group.

One effective strategy is the Reformatsky reaction . This reaction involves treating 1-tetralone with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc metal. nrochemistry.comwikipedia.orglibretexts.orgunishivaji.ac.in The zinc inserts into the carbon-halogen bond to form an organozinc reagent, or a "Reformatsky enolate". libretexts.org This enolate then adds to the ketone carbonyl of 1-tetralone to produce a β-hydroxy ester after an acidic workup. libretexts.org The resulting ester functionality can then be readily reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), yielding the target 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.

| Method | Key Reagents | Intermediate | Final Step |

|---|---|---|---|

| Reformatsky Reaction | 1) Ethyl bromoacetate, Zn 2) H₃O⁺ | β-Hydroxy ester | Reduction (e.g., LiAlH₄) |

| Wittig Reaction | 1) (Methoxymethyl)triphenylphosphonium (B8745145) chloride 2) H₃O⁺ | α,β-Unsaturated aldehyde | Reduction (e.g., NaBH₄) |

| Enolate Alkylation | 1) LDA 2) Ethylene (B1197577) oxide | Alkoxide | Protonation (H₃O⁺ workup) |

Another powerful method for carbon-carbon bond formation is the Wittig reaction . To synthesize the target alcohol, 1-tetralone can be reacted with (methoxymethyl)triphenylphosphonium chloride. wikipedia.org This Wittig reagent converts the ketone into a methoxyvinyl group (an enol ether). wikipedia.org Subsequent hydrolysis of the enol ether under acidic conditions yields the corresponding aldehyde, which has a one-carbon extension. This aldehyde can then be reduced to the primary alcohol.

Alternatively, the direct alkylation of a 1-tetralone enolate provides a conceptually straightforward route. The ketone can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to selectively form the kinetic enolate. libretexts.org This nucleophilic enolate can then react with an electrophile like ethylene oxide. The enolate attacks and opens the strained epoxide ring, directly forming a new carbon-carbon bond and an alkoxide, which upon acidic workup, yields the desired 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol. ucsf.edu

Derivatization of the Ethanol (B145695) Side Chain

The ethanol side chain of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- can be synthesized or modified through various standard organic transformations. A common route involves the reduction of a carboxylic acid or its derivatives (such as esters or amides) positioned at the 1-position of the tetralin ring. google.com For example, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid can serve as a precursor. nih.gov The reduction of the carboxyl group to a primary alcohol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) in a suitable solvent. google.com This transformation directly installs the hydroxyethyl (B10761427) group onto the tetrahydronaphthalene core.

Asymmetric Synthesis and Stereochemical Control

Achieving stereochemical control is crucial for producing specific enantiomers of chiral tetrahydronaphthalene derivatives. Asymmetric transfer hydrogenation (ATH) represents a powerful method for this purpose. thieme-connect.com For instance, bifunctional ruthenium catalysts have been used in the ATH of specific tetralone precursors to generate fused lactones with high levels of both diastereo- and enantioselectivity. thieme-connect.com This approach can establish multiple chiral centers in a single step through a dynamic kinetic resolution (DKR) process. thieme-connect.com

Other notable enantioselective strategies include:

N-Heterocyclic Carbene (NHC) Catalysis : NHCs have been employed as organocatalysts to facilitate asymmetric reactions for the synthesis of tetra-substituted tetralines with high enantioselectivity. researchgate.net

Asymmetric Michael Addition : This approach has been used to construct trans-substituted 2,3-dibenzylbutyrolactones, key intermediates in the synthesis of compounds like (-)-lintetralin, with excellent diastereoselectivity and enantioselectivity (de > 98%, ee > 98%). researchgate.net

Catalytic Asymmetric Oshima–Utimoto Reaction : This method has been developed for the enantioselective construction of β-substituted γ-lactones, which can be precursors to complex aryltetralin lignans. acs.org

The separation of enantiomers from a racemic mixture is commonly achieved through chiral resolution. A prevalent technique is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture (e.g., a chiral amine or alcohol) with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or mandelic acid). wikipedia.org This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Green Chemistry Approaches in Tetrahydronaphthalene Synthesis

Green chemistry principles are increasingly being applied to the synthesis of tetralin and its derivatives to reduce environmental impact. mdpi.comnih.gov One significant advancement is the use of supercritical fluids as reaction media. For example, the hydrogenation of naphthalene to tetralin has been demonstrated with high selectivity (close to 100%) in supercritical hexane. mdpi.comresearchgate.net This method offers benefits such as higher diffusivity and lower viscosity, which enhances mass transfer and reaction rates. Furthermore, the solvent can be easily separated from the products by depressurization. mdpi.com

Other green approaches include:

Catalyst Innovation : The use of low-loaded (1 wt.%) platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer provides a stable and reusable heterogeneous catalyst for naphthalene hydrogenation. mdpi.com Ionic liquids also serve as recyclable catalysts in alkylation reactions, minimizing waste. mdpi.comresearchgate.net

Safer Solvents : The 12 principles of green chemistry advocate for the use of safer solvents or, ideally, solvent-free conditions. nih.gov Water, ionic liquids, and supercritical fluids are considered greener alternatives to conventional volatile organic solvents. nih.gov

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com One-pot reactions and catalytic methods are often employed to improve atom economy. mdpi.comnih.gov

Chemical Reactivity and Transformations of 5,6,7,8 Tetrahydronaphthalene Analogs

Oxidation Reactions of the Tetralin Ring System

The tetralin ring system is susceptible to oxidation, particularly at the benzylic carbons (positions 5 and 8), which are activated by the adjacent aromatic ring. These reactions can be controlled to yield specific hydroxylated or carbonylated products.

The conversion of tetralin derivatives to α-tetralones is a significant transformation. nih.gov An efficient method for this conversion involves the regioselective oxidation of tetrahydronaphthalenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. nih.gov This reaction, typically conducted in refluxing aqueous acetic acid, proceeds with high regioselectivity to form α-tetralones in excellent yields, often ranging from 90% to 98%. nih.gov The oxidation occurs specifically at the benzylic position to yield the corresponding ketone. nih.gov

For instance, the oxidation of various substituted tetrahydronaphthalenes (THN) with DDQ has been systematically studied, demonstrating the method's efficiency. nih.gov

| Starting Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| THN 1a | DDQ | Aqueous Acetic Acid, Reflux, 2h | Tetralone 2a | 98% | nih.gov |

| THN 1b (with unprotected OH group) | DDQ (2 equiv) | Dioxane, Room Temp, 2 days | α-tetralone 2b | 6.3% | nih.gov |

Furthermore, enzymatic systems can achieve highly selective hydroxylation. Mutants of the P450-BM3 enzyme have been shown to be effective catalysts for the C-H activating oxidative hydroxylation of 1-tetralone (B52770) derivatives and tetralin itself, demonstrating high regio- and enantioselectivity. rsc.org

Under specific conditions, the tetralin ring system can undergo oxidative cleavage. In anaerobic degradation pathways studied in sulfate-reducing bacteria, tetralin is initially activated, leading to the formation of 5,6,7,8-tetrahydro-2-naphthoic acid. nih.gov Subsequent metabolic steps involve reduction and eventual hydrolytic ring cleavage. asm.org This process ultimately results in ring-opened products, such as a diacid with the elemental composition C11H16O4 and 2-carboxycyclohexylacetic acid, indicating the complete breakdown of the bicyclic structure. nih.gov Prolonged exposure of tetralin to air can also lead to the formation of tetralin peroxide, a less controlled oxidation process. atamanchemicals.com

Reduction Chemistry of Functional Groups on the Tetrahydronaphthalene Core

Functional groups attached to the tetralin scaffold, as well as the saturated ring itself, can be selectively reduced using various reagents and conditions.

Carbonyl groups on the tetralin skeleton, such as those in tetrahydronaphthalene-1,4-dione, can be reduced to the corresponding alcohols. The enantioselective reduction of such diones has been achieved, providing a method for desymmetrization and access to chiral building blocks. researchgate.net Standard reducing agents like sodium borohydride (B1222165) (NaBH4) are effective for this transformation. researchgate.net More powerful reagents like Lithium Aluminum Hydride (LAH) can readily reduce esters and carboxylic acids to alcohols, while reagents like Lithium Borohydride (LiBH4) are commonly used for the selective reduction of esters to alcohols in the presence of other functional groups. harvard.edu

The tetralin ring system can be further hydrogenated to form decahydronaphthalene (B1670005) (decalin). wikipedia.org This reaction is typically achieved through catalytic hydrogenation. The choice of catalyst influences the reaction's progression. For the initial reduction of naphthalene (B1677914) to tetralin, the relative order of catalyst activity is Pd > Pt > Rh > Ir > Ru. studylib.net However, for the subsequent reduction of tetralin to decalin, rhodium is so effective that tetralin may only be a minor component in the final product mixture if the reaction is not carefully controlled. studylib.net The process can yield both cis- and trans-decalin isomers. mdpi.commdpi.com Another method involves the Birch reduction of naphthalene, which yields 1,4-dihydronaphthalene (B28168); this intermediate can then be further reduced to tetralin in a one-pot reaction. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Tetrahydronaphthalene Scaffold

The aromatic portion of the tetrahydronaphthalene scaffold is amenable to both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization.

Electrophilic Substitution: The aromatic ring of tetralin undergoes electrophilic substitution reactions typical of activated benzene (B151609) rings. Studies on functionalized tetralins have shown that reactions such as bromination, chloromethylation, and formylation proceed with a notable preference for substitution at position 8 over position 6. publish.csiro.au This regioselectivity is influenced by the existing substituents on the ring. The general principles of electrophilic substitution on naphthalene show a kinetic preference for attack at the α-position (position 1), as the carbocation intermediate is better stabilized by resonance. libretexts.orgvaia.com This underlying principle influences the reactivity of the fused aromatic ring in the tetralin system.

Nucleophilic Substitution: While direct nucleophilic aromatic substitution on the electron-rich ring is difficult, it can be achieved through metal-mediated processes. Cationic tetrahydronaphthalene iron complexes, such as [Fe(cp)(η⁶-C₁₀H₁₂)][PF₆], react with nucleophiles like hydrides or carbon nucleophiles. rsc.org This results in nucleophilic addition to the complexed ring, leading to the formation of substituted η⁵-cyclohexadienyl complexes. rsc.org This method allows for the synthesis of polysubstituted tetralin derivatives. rsc.org

Heterocyclic Annulation and Ring-Forming Reactions Utilizing Tetrahydronaphthalene Precursors

The 5,6,7,8-tetrahydronaphthalene scaffold serves as a versatile foundation for the synthesis of a wide array of heterocyclic compounds. These precursors, particularly α-tetralone and its derivatives, are instrumental in constructing fused and spiro-heterocyclic systems through various annulation and ring-forming reactions. The reactivity of the benzylic methylene (B1212753) group and the carbonyl function in tetralones provides multiple pathways for cyclization, leading to the formation of diverse and complex molecular architectures.

Research has demonstrated the utility of arylidene tetralones, derived from the Claisen-Schmidt condensation of α-tetralone with aromatic aldehydes, as key intermediates. researchgate.net These synthons are employed in reactions with various binucleophiles to yield a range of heterocyclic structures, including pyrimidines, pyrazolines, and isoxazolines. researchgate.net Similarly, multicomponent reactions involving α-tetralone have been developed to produce complex quinoline (B57606) and chromene derivatives. researchgate.net These methods highlight the strategic importance of the tetrahydronaphthalene core in building libraries of heterocyclic compounds for further study.

Synthesis of Fused Pyridine, Pyrimidine, and Thioxopyridine Derivatives

The tetrahydronaphthalene framework can be readily annulated to form nitrogen-containing six-membered rings such as pyridines and pyrimidines. For instance, 2-acetyl-5,6,7,8-tetrahydronaphthalene can be reacted with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce cyanopyridone derivatives. researchgate.net These pyridones can be further transformed. Treatment with phosphorus pentasulfide converts the pyridone to the corresponding thioxopyridine. researchgate.net

Another approach involves the ternary condensation of α-tetralone with aromatic aldehydes and malononitrile in the presence of a sodium alkoxide, which yields 2-alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline derivatives. researchgate.net When cyanoacetamide is used instead of malononitrile under similar conditions, the reaction produces 4-aryl-3-cyano-1,2,5,6-tetrahydrobenzo[h]quinoline-2-one derivatives. researchgate.net Furthermore, the reaction of 2-amino-5,6,7,8-tetrahydronaphthalene with ethoxy methylenemalonic ester, followed by cyclization in boiling diphenyl ether, results in the formation of ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate. researchgate.net

| Precursor | Reagents | Product | Reference |

| 2-Acetyl-5,6,7,8-tetrahydronaphthalene | Aromatic aldehydes, malononitrile/ethyl cyanoacetate, ammonium (B1175870) acetate | Cyanopyridone derivatives | researchgate.net |

| Cyanopyridone derivative | Phosphorus pentasulfide | Thioxopyridine derivative | researchgate.net |

| α-Tetralone | Aromatic aldehydes, malononitrile, sodium alkoxide | 2-Alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline | researchgate.net |

| α-Tetralone | Aromatic aldehydes, cyanoacetamide, sodium alkoxide | 4-Aryl-3-cyano-1,2,5,6-tetrahydrobenzo[h]quinoline-2-one | researchgate.net |

| 2-Amino-5,6,7,8-tetrahydronaphthalene | Ethoxy methylenemalonic ester, diphenyl ether (heat) | Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate | researchgate.net |

Formation of Five-Membered Heterocycles: Isoxazolines and Pyrazolines

Arylidene tetralones are effective precursors for synthesizing five-membered heterocyclic rings fused to the tetrahydronaphthalene system. The reaction of arylidene tetralones with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of tetralo[1,2-c]isoxazolines through addition followed by intramolecular cyclization. researchgate.net

Similarly, pyrazoline derivatives can be synthesized by reacting arylidene tetralones with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine. researchgate.net These reactions proceed via a Michael addition of the hydrazine to the α,β-unsaturated ketone system of the arylidene tetralone, followed by cyclization and dehydration to afford the stable pyrazoline ring fused to the tetralin core. researchgate.net

| Precursor | Reagent | Product Class | Reference |

| Arylidene tetralone | Hydroxylamine hydrochloride, NaOH | Tetralo[1,2-c]isoxazoline | researchgate.net |

| Arylidene tetralone | Hydrazine hydrate | Tetralo[1,2-c]pyrazoline | researchgate.net |

| Arylidene tetralone | Phenylhydrazine | Phenyl-substituted Tetralo[1,2-c]pyrazoline | researchgate.net |

Synthesis of Spiro and Fused Heterocyclic Systems

The versatility of tetralone precursors extends to the synthesis of spiro-heterocycles and more complex fused systems. Spiro-oxiranes can be formed from arylidene tetralones by reaction with hydrogen peroxide in a basic medium, indicating the formation of an oxirane ring at the benzylic carbon. researchgate.net

A notable example of a complex spiro-heterocycle synthesis is the ternary reaction of α-tetralone with 1H-indole-2,3-dione (isatin) and malononitrile. This condensation yields 2-amino-3-cyano-5,6-dihydro-spiro[benzo(h)chromene-4-(4H),3′(3H)indol]-2′-[1H]-one, a complex molecule containing both a spiro junction and a fused chromene ring. researchgate.net This spiro compound can then be used as a synthon for further heterocyclic transformations. researchgate.net

Furthermore, fused pyrazolopyridine derivatives are accessible from thioxopyridine precursors derived from tetrahydronaphthalene. The reaction of these thioxopyridines with hydrazine hydrate results in the formation of pyrazolo[3,4-b]pyridine systems fused to the tetralin moiety. researchgate.net

| Precursor | Reagents | Product | Reference |

| Arylidene tetralone | H₂O₂, NaOH | Spiro-oxirane | researchgate.net |

| α-Tetralone | 1H-Indole-2,3-dione (Isatin), malononitrile | 2-Amino-3-cyano-5,6-dihydro-spiro[benzo(h)chromene-4-(4H),3′(3H)indol]-2′-[1H]-one | researchgate.net |

| Thioxopyridine derivative | Hydrazine hydrate | Pyrazolopyridine derivative | researchgate.net |

Theoretical and Computational Studies of Tetrahydronaphthalene Based Compounds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For compounds similar to 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and thermochemical properties. In studies of related naphthalene (B1677914) compounds, DFT, often paired with basis sets like aug-cc-pVQZ, has been used to accurately calculate properties such as the HOMO-LUMO gap. samipubco.com For instance, in the analysis of n-octanol, DFT has been applied to develop static models that describe intermolecular hydrogen bonding. nih.gov These applications highlight the utility of DFT in predicting the molecular and electronic properties of tetrahydronaphthalene-based compounds.

HOMO-LUMO Analysis and Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV using DFT methods. samipubco.com This type of analysis for 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- would identify the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO), offering insights into its reaction mechanisms and electronic absorption properties.

| Computational Parameter | Description | Typical Application |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to predict infrared and Raman spectra. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The tetrahydronaphthalene scaffold of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- possesses conformational flexibility, particularly in the saturated cyclohexane ring. This ring can adopt various conformations, such as a half-chair, as observed in the crystal structure of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. nih.gov Conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and biological properties.

Intermolecular Interactions and Hydrogen Bonding

The hydroxyl group in 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- allows it to participate in hydrogen bonding, both as a donor and an acceptor. nih.gov These interactions are critical in determining the structure of the compound in condensed phases. In similar molecules, such as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, intermolecular O-H···O hydrogen bonds lead to the formation of centrosymmetric dimers in the crystal structure. nih.gov Molecular dynamics simulations can be used to study the dynamics of these hydrogen bonds and other intermolecular interactions, such as π-π stacking, which is also observed in related structures. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental interpretation. For instance, DFT calculations can predict vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. nih.gov Similarly, electronic transition energies calculated from HOMO-LUMO gaps can be correlated with UV-visible absorption spectra. researchgate.net While specific experimental spectra for 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- are available from sources like the NIST WebBook, detailed computational predictions would allow for a more thorough assignment of the spectral features to specific molecular motions and electronic transitions. nist.gov

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT |

| UV-Visible Spectroscopy | Electronic Transition Energies | Time-Dependent DFT (TD-DFT) |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts | DFT with GIAO method |

Mechanistic Insights into Biological Interactions of Tetrahydronaphthalene Analogs

Interaction with Biological Macromolecules: Molecular Docking Studies

No molecular docking studies have been published that specifically investigate the interaction of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- with any biological macromolecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand might bind to a protein target. While studies exist for various tetralin and naphthalene (B1677914) derivatives, showing their potential interactions with targets like enzymes or receptors, none of these studies include 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-. ekb.egnih.govtjnpr.org

Biotransformation Pathways and Metabolite Identification

Information on the biotransformation pathways and the identification of metabolites for 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- is not available in the current body of scientific research. Biotransformation studies are crucial for understanding the metabolism of a compound within a living organism, which typically involves Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion. nih.gov Research on the anaerobic degradation of the parent compound, naphthalene, has identified metabolites such as 5,6,7,8-tetrahydro-2-naphthoyl-CoA, but this pathway does not involve the specified naphthaleneethanol derivative. nih.gov

Role as Precursors in Natural Product Biosynthesis

There is no documented evidence to suggest that 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- serves as a precursor in the biosynthesis of any known natural products. Research into the biosynthesis of natural products often uncovers complex pathways involving various intermediates, but the specific role of this compound has not been identified.

Applications of 1 Naphthaleneethanol, 5,6,7,8 Tetrahydro in Advanced Organic Synthesis

Building Blocks for Complex Polycyclic Systems

The 5,6,7,8-tetrahydronaphthalene skeleton is a foundational unit for the synthesis of more elaborate polycyclic systems, including steroids, terpenes, and other natural products. The utility of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- in this context stems from the dual reactivity of its aromatic and aliphatic rings, coupled with the functional handle provided by the ethanol (B145695) group.

The aromatic portion of the molecule is amenable to electrophilic aromatic substitution and modern cross-coupling reactions, allowing for the introduction of various substituents. Meanwhile, the ethanol side chain is a key reactive site for annulation strategies, where additional rings are fused onto the existing core. For instance, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functionalities can then participate in intramolecular reactions, such as aldol (B89426) condensations or Friedel-Crafts acylations, to form a new ring fused to the tetralin system. This strategic approach is fundamental in building complex natural product skeletons.

Research has shown that tetralin derivatives are key intermediates in the synthesis of various complex molecules. For example, the synthesis of certain carboxamide derivatives of tetrahydronaphthalene has been explored for biological applications, demonstrating the scaffold's versatility. nih.gov Furthermore, related tetralone structures are used as precursors for multi-ring systems through controlled oxidation and cyclization sequences. mdpi.com The principles used in these syntheses are directly applicable to 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-, highlighting its potential as a precursor to intricate polycyclic compounds.

| Structural Unit | Reaction Type | Potential Outcome | Example Precursor Transformation |

|---|---|---|---|

| Aromatic Ring | Friedel-Crafts Acylation | Formation of a new fused ring | Intramolecular cyclization of a side chain |

| Ethanol Side Chain | Oxidation / Cyclization | Formation of a lactone or fused carbocycle | Oxidation to carboxylic acid, followed by acid-catalyzed cyclization |

| Aliphatic Ring | Dehydrogenation (Aromatization) | Formation of a fully aromatic naphthalene (B1677914) system | Treatment with DDQ or Palladium on Carbon |

| Aromatic Ring | Suzuki / Stille Coupling | Attachment of complex aryl or vinyl groups | Conversion of an aromatic C-H to C-Br, then coupling |

Intermediates in the Synthesis of Optically Active Compounds

The creation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- serves as a valuable prochiral precursor for the synthesis of optically active molecules. The key to its utility lies in the ability to introduce chirality either at the carbon atom bearing the ethanol group or within the tetralin skeleton itself through stereocontrolled reactions.

A primary strategy involves the asymmetric reduction of a ketone precursor, such as the corresponding 1-acetyl-5,6,7,8-tetrahydronaphthalene, to yield the chiral alcohol. This transformation can be achieved with high enantioselectivity using well-established catalytic systems. Asymmetric transfer hydrogenation, notably using Noyori-type Ruthenium(II) catalysts, is a powerful method for the reduction of aryl ketones and has been successfully applied to tetralone systems to produce chiral tetralols with high enantiomeric excess. acs.orgresearchgate.net Similarly, iridium-based catalysts have been employed for the asymmetric transfer hydrogenation of tetralones through a dynamic kinetic resolution process. nih.gov These established methodologies provide a direct pathway to optically active derivatives related to 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-.

Once the chiral alcohol is obtained, it can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions, or be incorporated as a stereocenter in a larger target molecule. This makes the compound a versatile building block in the synthesis of enantiopure natural products and active pharmaceutical ingredients.

| Method | Catalyst/Reagent Type | Description | Typical Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru(II) or Ir(III) complexes | Reduction of a precursor ketone using a hydrogen donor (e.g., formic acid). acs.orgnih.gov | High enantiomeric excess (ee) of the resulting chiral alcohol. |

| Asymmetric Hydrogenation (AH) | Chiral Rhodium or Ruthenium complexes | Direct reduction of a precursor ketone or olefin with H₂ gas. thieme-connect.com | High enantioselectivity and atom economy. |

| Enzymatic Resolution | Lipases | Selective acylation of one enantiomer of the racemic alcohol, allowing for separation. | Separation of enantiomers with high optical purity. |

| Chiral Auxiliary Approach | Attachment of a chiral group | The hydroxyl group is derivatized with a chiral auxiliary to direct diastereoselective reactions. | Control of new stereocenters relative to the alcohol. |

Precursors for Specialized Reagents and Ligands

The development of novel ligands for transition-metal catalysis is crucial for advancing organic synthesis. The rigid yet non-planar structure of the tetralin scaffold makes it an attractive platform for designing chiral ligands. 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- is an ideal starting material for this purpose because its ethanol side chain can be readily converted into a variety of common coordinating groups.

The primary alcohol can be transformed into amines, phosphines, ethers, or amides through standard functional group interconversions. For example, conversion to a tosylate followed by substitution with a diarylphosphine anion (e.g., KPPh₂) would yield a phosphine (B1218219) ligand. Alternatively, conversion to an amine could lead to the synthesis of chiral amino alcohol or diamine ligands, which are highly effective in a range of asymmetric transformations. researchgate.net The combination of the rigid tetralin backbone, which helps define the spatial arrangement of the coordinating atoms, and the chiral center introduced at the alcohol position can lead to ligands that impart high levels of stereocontrol in catalytic reactions.

Ligands based on naphthalene and its derivatives have found application in sophisticated catalytic processes, such as the palladium/norbornene cooperative catalysis (Catellani reaction), for forging challenging C-N axial chirality. nih.gov The principles of ligand design, emphasizing a rigid scaffold to control the chiral environment around a metal center, underscore the potential of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- as a precursor to a new class of effective and tunable ligands for asymmetric catalysis. rsc.org

| Target Functional Group | Synthetic Sequence Example | Potential Application in Catalysis |

|---|---|---|

| Phosphine (e.g., -CH₂CH₂PPh₂) | 1. Mesylation/Tosylation 2. Substitution with KPPh₂ | Cross-coupling reactions (e.g., Suzuki, Heck), Hydrogenation |

| Amine (e.g., -CH₂CH₂NH₂) | 1. Oxidation to acid 2. Curtius or Schmidt rearrangement | Asymmetric transfer hydrogenation, Lewis acid catalysis |

| Chiral Amino Alcohol | 1. Oxidation to epoxide 2. Ring-opening with a chiral amine | Enantioselective addition of organozinc reagents to aldehydes |

| N,N'-Dioxide | Conversion to diamine followed by oxidation | Lewis acid catalysis for various asymmetric reactions rsc.org |

Q & A

Basic Question: What spectroscopic methods are recommended for characterizing 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-?

Answer:

The compound should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. NMR is critical for confirming the hydrogenation pattern of the naphthalene ring and hydroxyl group positioning. For example, the IUPAC Standard InChIKey (UMKXSOXZAXIOPJ-UHFFFAOYSA-N) and molecular formula (C₁₀H₁₂O) provided by NIST ensure structural validation. IR can identify hydroxyl stretching frequencies (~3200–3600 cm⁻¹). Cross-referencing with databases like PubChem (CID: 227638) ensures consistency in spectral data .

Basic Question: What are the standard protocols for synthesizing derivatives of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-?

Answer:

Derivatization typically involves functionalizing the hydroxyl group via esterification or etherification. For example, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid derivatives (SMILES: CC1(CCC(C2=C1C=CC(=C2)C(=O)O)(C)C)C) are synthesized using anhydride coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under inert conditions . Safety protocols from organic synthesis guidelines, such as using fume hoods and quenching reactive intermediates, are mandatory .

Advanced Question: How can conflicting hematological toxicity data in naphthalene derivatives be resolved?

Answer:

Discrepancies in hematological effects (e.g., increased hematocrit in animal models vs. no association in NHANES human data ) require meta-analytical approaches. Key steps:

- Cohort stratification : Separate occupational exposure studies (e.g., high-PAH coke oven workers ) from general population data.

- Dose-response modeling : Quantify exposure levels using biomarkers like 2-naphthol in urine.

- Mechanistic studies : Investigate species-specific metabolic pathways (e.g., cytochrome P450-mediated oxidation) to explain interspecies variability .

Advanced Question: What methodological frameworks are recommended for environmental fate studies of this compound?

Answer:

Environmental monitoring should integrate:

- Partitioning analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.

- Degradation studies : Use OECD 301B guidelines for ready biodegradability testing in water/sediment systems .

- Air sampling : Deploy gas chromatography-mass spectrometry (GC-MS) to detect volatile metabolites in occupational settings .

Advanced Question: How can researchers ensure methodological rigor in toxicity studies?

Answer:

- Triangulation : Combine quantitative (e.g., hematocrit measurements) and qualitative data (e.g., histological assessments) to validate findings .

- Validity checks : Use external controls (e.g., unexposed worker cohorts ) and internal consistency metrics (Cronbach’s α > 0.7 for biomarker reliability) .

- Bias mitigation : Blind laboratory analysts to exposure groups during data collection .

Advanced Question: How to prioritize contradictory factors in toxicity mechanisms?

Answer:

Apply dialectical analysis to identify principal contradictions (e.g., oxidative stress vs. metabolic detoxification). For instance, in PAH-exposed cohorts, oxidative stress (principal aspect) may dominate over transient lymphocyte count changes (secondary aspect) . Use hierarchical regression to quantify the contribution of each factor to observed effects .

Advanced Question: What biomonitoring strategies are optimal for occupational exposure assessment?

Answer:

- Biomarker selection : Prioritize metabolites like 1,2-dihydroxynaphthalene in urine, which correlate with airborne naphthalene levels .

- Temporal sampling : Collect pre- and post-shift samples to account for metabolic half-lives.

- Confounding control : Adjust for smoking status and dietary PAH intake in statistical models .

Advanced Question: How does stereochemistry influence the biological activity of derivatives?

Answer:

Stereochemical variations (e.g., cis/trans isomers in tetrahydrophthalimide derivatives ) alter receptor binding affinity. For example, 5,5,8,8-tetramethyl substitution in carboxylic acid derivatives enhances lipid solubility, impacting bioavailability . Use chiral chromatography (e.g., HPLC with β-cyclodextrin columns) and molecular docking simulations to predict activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.